Fomoxantona A

Descripción general

Descripción

Phomoxanthone A (PXA) is a toxic natural product that affects the mitochondria . It is the most toxic and the best studied of the naturally occurring phomoxanthones . PXA has recently been shown to induce rapid, non-canonical mitochondrial fission by causing the mitochondrial matrix to fragment while the outer mitochondrial membrane can remain intact .

Synthesis Analysis

The elucidation of the complete biosynthetic pathway of Phomoxanthone A was performed using a multi-disciplinary strategy . This involved affinity-based labelling using a Phomoxanthone A probe . Labelled proteins were pulled down and subjected to chemoproteomics analysis using LC-MS/MS .Molecular Structure Analysis

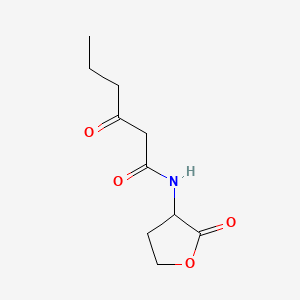

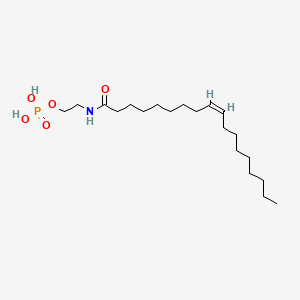

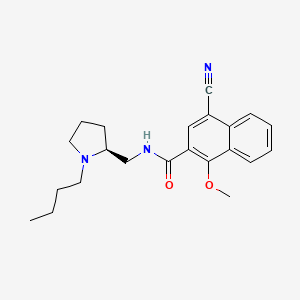

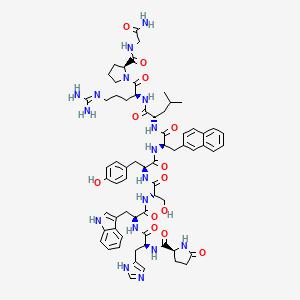

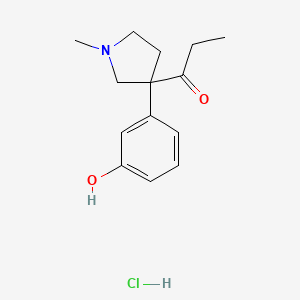

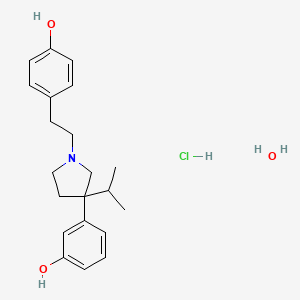

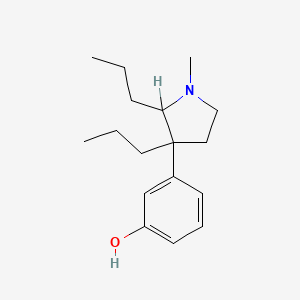

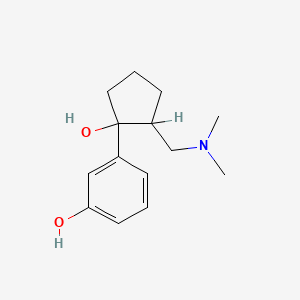

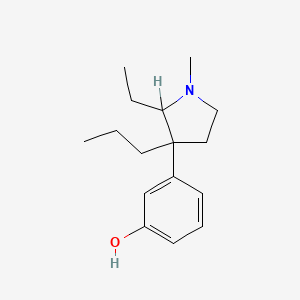

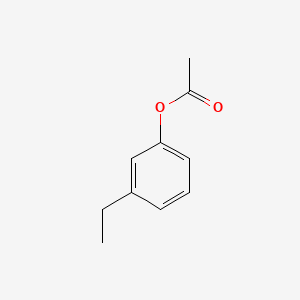

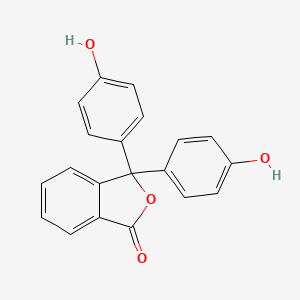

Phomoxanthone A has a chemical formula of C38H38O16 and a molar mass of 750.70 g/mol . It is a homodimer, meaning that it consists of two identical subunits . Both of these subunits are diacetylated tetrahydroxanthones, so two of their hydroxy groups have been replaced by acetyl groups .Chemical Reactions Analysis

PXA has been shown to elicit a strong release of Ca2+ from the mitochondria . It also depolarizes the mitochondria similarly to protonophoric uncouplers such as CCCP, yet unlike these, it does not increase but rather inhibits cellular respiration and electron transport chain activity .Physical And Chemical Properties Analysis

Phomoxanthone A is a yellow solid with a density of approximately 1.53 g/cm3 . It is not soluble in water but has good solubility in DMSO, although it is unstable . It has moderate solubility in EtOH .Aplicaciones Científicas De Investigación

Propiedades Anticancerígenas

La fomoxantona A (PXA) ha demostrado una potente actividad anticancerígena contra un panel de líneas celulares de tumores sólidos, incluidas las resistentes a cisplatino, y células de cáncer de sangre. Muestra bajos valores de IC50 en el rango submicromolar, lo que indica fuertes efectos inhibitorios en las células cancerosas, mientras que tiene un impacto significativamente menor en los monocitos sanguíneos periféricos normales (PBMC) de donantes sanos. La actividad anticancerígena de la PXA se atribuye a la apoptosis dependiente de la caspasa-3 .

Activación de Células Inmunitarias

La investigación indica que la PXA puede activar las células inmunitarias, incluidos los linfocitos T, las células NK y los macrófagos. Esta activación podría ayudar potencialmente a combatir la resistencia a los medicamentos durante la quimioterapia del cáncer .

Actividad Antimicrobiana

La this compound ha demostrado actividades antimicrobianas contra varios patógenos como Bacillus subtilis, Escherichia coli, Staphylococcus aureus y Salmonella typhimurium .

Estudios de Relación Estructura-Actividad

Los estudios sobre la relación estructura-actividad de la PXA, incluidos sus derivados naturales y semisintéticos, sugieren que la unión de los anillos aromáticos y la posición de los grupos acetilo son cruciales para la actividad de este producto natural .

Objetivo de la Carbamil-Fosfato Sintasa 1

La PXA tiene como objetivo la Carbamil-Fosfato Sintasa 1 (CPS1), que es un nuevo objetivo para este compuesto. La CPS1 es conocida por su actividad de amplio espectro contra Plasmodium falciparum y Mycobacterium tuberculosis .

Para obtener información más detallada sobre cada aplicación y estudios de investigación adicionales, puede consultar las referencias proporcionadas.

Mecanismo De Acción

Target of Action

Phomoxanthone A primarily targets Carbamoyl-Phosphate Synthase 1 (CPS1) . CPS1 is an enzyme located in the mitochondria, playing a crucial role in the urea cycle which is responsible for removing excess ammonia from the body .

Mode of Action

Phomoxanthone A interacts with CPS1, stimulating its activity . This interaction is believed to be facilitated by the compound’s ability to bind to specific sites on the enzyme, as suggested by molecular docking studies .

Biochemical Pathways

The primary biochemical pathway affected by Phomoxanthone A is the urea cycle . By stimulating CPS1, Phomoxanthone A enhances the conversion of ammonia and bicarbonate to carbamoyl phosphate, a critical step in the urea cycle . This could potentially help in counteracting hyperammonemia states .

Result of Action

Phomoxanthone A is a mitochondrial toxin that weakens cellular respiration and electron transport chain activity by causing a rapid breakup of the mitochondrial assembly . This leads to a decrease in energy production within the cell, which can induce programmed cell death or apoptosis .

Action Environment

The action of Phomoxanthone A can be influenced by various environmental factors. For instance, it has been noted that Phomoxanthone A is unstable when dissolved in polar solvents such as DMSO This instability could potentially affect the compound’s action, efficacy, and stability

Safety and Hazards

Propiedades

IUPAC Name |

[(3R,4R,4aR)-5-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLZNQUALWMDDN-ACMZUNAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

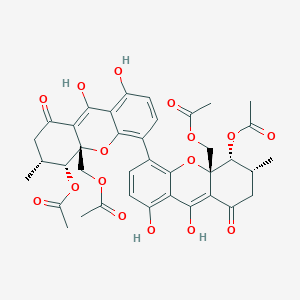

CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098707 | |

| Record name | Phomoxanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359844-69-2 | |

| Record name | Phomoxanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological target of Phomoxanthone A?

A1: Research suggests that Phomoxanthone A targets ATP synthase [], a crucial enzyme involved in cellular energy production within mitochondria. It also interacts with carbamoyl-phosphate synthase 1, another mitochondrial enzyme involved in ammonia detoxification [].

Q2: How does Phomoxanthone A impact ATP synthase activity?

A2: Studies show that Phomoxanthone A inhibits ATP synthase activity, with a reported 60% inhibition at a concentration of 260 μM []. This inhibition likely disrupts cellular energy production, contributing to its cytotoxic effects.

Q3: Does Phomoxanthone A affect other cellular processes?

A3: Yes, Phomoxanthone A has been shown to induce apoptosis, a programmed cell death pathway, in various cancer cell lines [, , ]. It also exhibits immunostimulatory activity, activating immune cells such as T lymphocytes, NK cells, and macrophages [].

Q4: What is the molecular formula and weight of Phomoxanthone A?

A4: Phomoxanthone A is a dimeric xanthone with the molecular formula C30H22O12 and a molecular weight of 574.5 g/mol [].

Q5: What spectroscopic data is available to characterize Phomoxanthone A?

A5: The structure of Phomoxanthone A has been elucidated using a combination of spectroscopic techniques, including 1D and 2D NMR spectroscopy, mass spectrometry, and X-ray crystallography [, , , ].

Q6: How do structural modifications of Phomoxanthone A affect its activity?

A6: Studies indicate that the position of the biaryl linkage and the presence of acetyl groups are crucial for Phomoxanthone A's biological activity []. For example, derivatives lacking the acetyl groups exhibited reduced potency [].

Q7: Are there any specific structural features that contribute to Phomoxanthone A's interaction with ATP synthase?

A7: While the precise binding site and interactions with ATP synthase remain to be fully elucidated, ongoing research is investigating the structural features crucial for this interaction and its inhibitory effect.

Q8: What types of in vitro assays have been used to study Phomoxanthone A's activity?

A8: Various in vitro assays, including cytotoxicity assays against cancer cell lines, apoptosis assays, and immune cell activation assays, have been employed to investigate Phomoxanthone A's biological activities [, , ].

Q9: Has Phomoxanthone A shown efficacy in any in vivo models?

A9: While in vivo studies on Phomoxanthone A are ongoing, preliminary research suggests potential anticancer activity in animal models. For instance, 12-O-deacetyl-phomoxanthone A, a derivative of Phomoxanthone A, has shown promising results in inhibiting ovarian tumor growth and metastasis [].

Q10: Have any computational studies been performed on Phomoxanthone A?

A10: Yes, computational studies, including molecular docking and electronic circular dichroism (ECD) calculations, have been utilized to understand Phomoxanthone A's interactions with its targets and to determine its absolute configuration [, , , ].

Q11: Has Phomoxanthone A's potential for drug resistance been investigated?

A11: While Phomoxanthone A demonstrates potent activity against some cisplatin-resistant cancer cells [, ], comprehensive investigations into potential resistance mechanisms are still underway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.